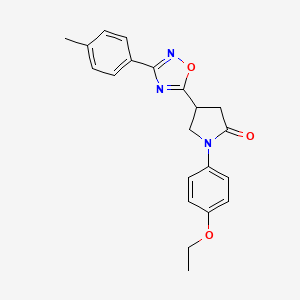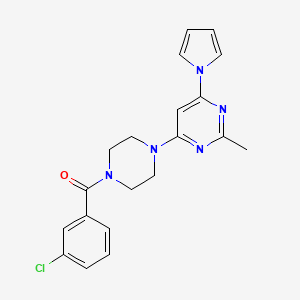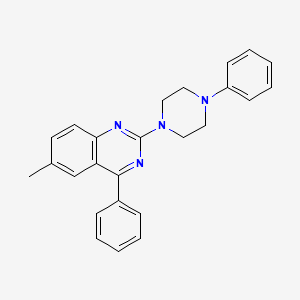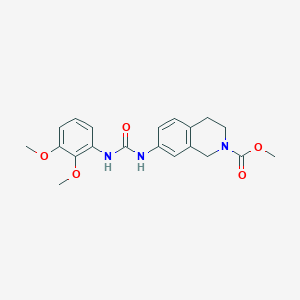
1-(4-Ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as ETP-469, is a chemical compound that has been the focus of scientific research due to its potential therapeutic benefits in various diseases.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
The structural analysis and synthesis of similar compounds, such as "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester," have been reported, highlighting the importance of X-ray powder diffraction data in understanding the crystal structure for further application in medicinal chemistry, specifically as intermediates in the synthesis of anticoagulants like apixaban. No detectable impurities were observed in these studies, indicating a high purity of synthesized compounds which is crucial for their potential applications (Qing Wang et al., 2017).
Anticancer and Antimicrobial Applications
Research has identified derivatives of 1,2,4-oxadiazoles, such as "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole," as novel apoptosis inducers through high-throughput screening assays. These compounds show activity against breast and colorectal cancer cell lines, with potential as anticancer agents. SAR studies of these compounds have helped in identifying structural elements critical for activity, paving the way for the development of new therapeutic agents (Han-Zhong Zhang et al., 2005).
Electronic and Photonic Materials
In the field of materials science, compounds with 1,2,4-oxadiazole units, such as "2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine," have been explored for their application in organic light-emitting diodes (LEDs). These studies focus on the synthesis, crystal structure, and device performance, indicating that such materials can significantly enhance the efficiency of LEDs, making them valuable for electronic and photonic applications (Changsheng Wang et al., 2001).
Antimicrobial and Antifungal Activities
Further research into the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, has demonstrated antimicrobial and antifungal activities. These studies provide valuable insights into the potential of these compounds in combating microbial infections, offering a pathway for the development of new antimicrobial agents (N. Desai et al., 2018).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-26-18-10-8-17(9-11-18)24-13-16(12-19(24)25)21-22-20(23-27-21)15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRGRCLOKCFOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)

![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)



![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)



![4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B2374124.png)